molecular formula C6H8BrN3OS2 B14153831 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392239-44-0

2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B14153831
CAS No.: 392239-44-0
M. Wt: 282.2 g/mol
InChI Key: HTDCWEMZWBMOHW-UHFFFAOYSA-N
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Description

2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-5-(ethylthio)-1,3,4-thiadiazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include substituted thiadiazole derivatives with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amine or thiol derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(ethylthio)-1,3,4-thiadiazole: A precursor in the synthesis of 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide.

    2-Bromo-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide: A similar compound with a methylthio group instead of an ethylthio group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.

Properties

CAS No.

392239-44-0

Molecular Formula

C6H8BrN3OS2

Molecular Weight

282.2 g/mol

IUPAC Name

2-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C6H8BrN3OS2/c1-2-12-6-10-9-5(13-6)8-4(11)3-7/h2-3H2,1H3,(H,8,9,11)

InChI Key

HTDCWEMZWBMOHW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CBr

Origin of Product

United States

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